(2-Chloro-6-fluorophenyl)acetamidoxime
Overview
Description
(2-Chloro-6-fluorophenyl)acetamidoxime is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with an acetamidoxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluorophenyl)acetamidoxime typically involves the reaction of 2-chloro-6-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetamidoxime group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-6-fluorophenyl)acetamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the acetamidoxime group to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylacetamidoximes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)acetamidoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)acetamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Chloro-6-fluorophenylacetamide
- 2-Chloro-6-fluorobenzamide
- 2-Chloro-6-fluorophenylacetonitrile
Comparison: (2-Chloro-6-fluorophenyl)acetamidoxime is unique due to the presence of the acetamidoxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chloro and fluoro substituents further enhances its properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBQTCSOPKKWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403857 | |
Record name | (2-chloro-6-fluorophenyl)acetamidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333748-81-5 | |
Record name | (2-chloro-6-fluorophenyl)acetamidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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